3-Chloro-4-cyano-N-methoxy-N-methylbenzamide
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Overview
Description
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O2 It is a derivative of benzamide, characterized by the presence of chloro, cyano, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-cyanobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxylated benzamides
Scientific Research Applications
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylbenzamide
- 4-Cyano-N-methoxy-N-methylbenzamide
- 3-Chloro-4-methoxyphenyl isocyanate
Uniqueness
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a chloro group, a cyano group, and a methoxy-N-methyl substituent, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN2O. The presence of the chloro and cyano groups enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes. This structural configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . The cyano group can form hydrogen bonds with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Interaction studies employing molecular docking and kinetic assays have shown that the compound's structural features significantly influence its interaction profiles and biological efficacy.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. For instance, studies have demonstrated that it can inhibit specific kinases involved in cancer pathways. This inhibition can disrupt cellular signaling processes, potentially leading to reduced cell proliferation in cancerous cells.
Antimicrobial Activity
Recent studies have also explored the antimicrobial activity of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
Study on Antitumor Activity
In a study evaluating the antitumor activity of similar compounds, this compound was compared with known anticancer agents. The results indicated that while the compound displayed moderate activity, it was less potent than cisplatin. However, modifications to its structure could enhance its efficacy against various cancer cell lines .
Cytotoxicity Testing
Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness. The IC50 values for the compound were determined as follows:
Cell Line | IC50 (µM) |
---|---|
Cervical Cancer (SISO) | 2.87 |
Bladder Cancer (RT-112) | 3.06 |
These findings suggest that while the compound has potential as a therapeutic agent, further optimization is necessary to improve its potency .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-4-cyano-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3 |
InChI Key |
PWOSLOODRZYMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C#N)Cl)OC |
Origin of Product |
United States |
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